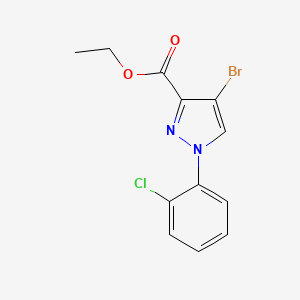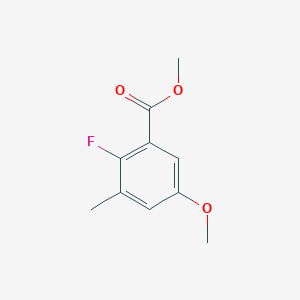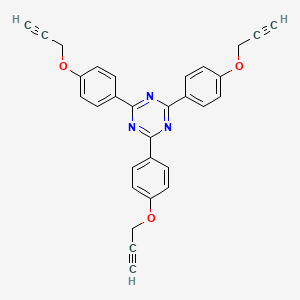
Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C14H19BrN2O2 It is a derivative of benzoic acid and contains a bromine atom and an ethylpiperazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate typically involves a multi-step processThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by nucleophilic substitution with 4-ethylpiperazine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The ethylpiperazine group can interact with various receptors and enzymes, potentially modulating their activity. The bromine atom and ester group may also play roles in its biological effects by influencing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate
- Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate
- Methyl 3-chloro-5-(4-ethylpiperazin-1-yl)benzoate
Uniqueness
This compound is unique due to the presence of the ethylpiperazine group, which can enhance its biological activity and specificity. The bromine atom also provides a site for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H19BrN2O2 |
|---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H19BrN2O2/c1-3-16-4-6-17(7-5-16)13-9-11(14(18)19-2)8-12(15)10-13/h8-10H,3-7H2,1-2H3 |
InChI Key |
MAPHRTQFEAHQER-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


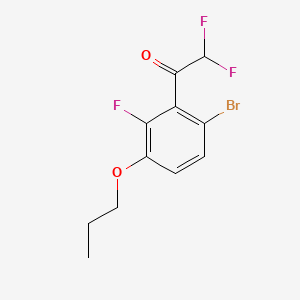

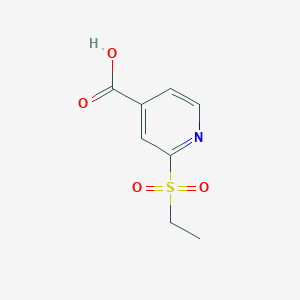


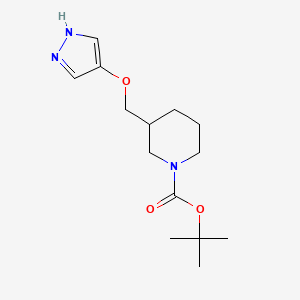
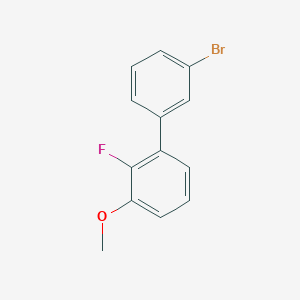
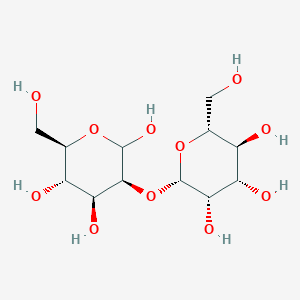
![4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)
